molecular formula C15H23N3O3S B584782 N-Hidroximetil Sumatriptán CAS No. 1797905-62-4

N-Hidroximetil Sumatriptán

Número de catálogo: B584782
Número CAS: 1797905-62-4
Peso molecular: 325.427
Clave InChI: LLFXXOGYYGFSFW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound N-Hydroxymethyl Sumatriptan is a complex organic molecule with potential applications in various scientific fields. This compound features an indole core, which is a common structure in many biologically active molecules, and functional groups that can participate in a variety of chemical reactions.

Aplicaciones Científicas De Investigación

Enhanced Drug Delivery Systems

One of the primary applications of N-Hydroxymethyl Sumatriptan lies in its integration into advanced drug delivery systems, particularly intranasal formulations. Research indicates that traditional oral administration of Sumatriptan is limited due to gastrointestinal absorption issues, which can be exacerbated during migraine episodes.

Intranasal Delivery Innovations

Recent studies have focused on the development of hybrid nanoemulsions for the intranasal delivery of Sumatriptan. These formulations utilize biopolymers such as alginate and copaiba oil to enhance the stability and bioavailability of the drug.

  • Encapsulation Efficiency : In one study, hybrid nanoemulsions demonstrated an encapsulation efficiency ranging from 41% to 69%, significantly extending the release time of Sumatriptan from 5 hours (for free drug) to over 24 hours when encapsulated .
  • In Vivo Toxicity Studies : Evaluations using zebrafish models indicated that these formulations were non-toxic, suggesting a promising safety profile for future clinical applications .

Pharmacokinetics and Efficacy

The pharmacokinetic properties of N-Hydroxymethyl Sumatriptan have been explored to determine its effectiveness compared to traditional delivery methods.

Clinical Trials and Observations

Clinical trials have shown that intranasal administration can lead to quicker onset of action and reduced nausea compared to oral forms of Sumatriptan. For instance, one study noted that patients receiving intranasal formulations experienced significantly lower rates of nausea within the first two hours post-administration . This highlights the potential for N-Hydroxymethyl Sumatriptan to provide effective relief during acute migraine attacks.

Case Studies and Clinical Insights

Several case studies illustrate the practical applications and benefits of N-Hydroxymethyl Sumatriptan in clinical settings.

  • Case Study on Efficacy : A retrospective analysis involving patients treated with intranasal formulations showed a marked improvement in migraine symptoms, with a substantial percentage achieving relief within 30 minutes . This rapid response is critical for patients seeking immediate relief during acute episodes.
  • Safety Profiles : Long-term studies assessing the safety of N-Hydroxymethyl Sumatriptan have indicated minimal adverse effects, reinforcing its viability as a reliable treatment option for migraine sufferers .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxymethyl Sumatriptan typically involves multiple steps, starting from commercially available precursors. The process may include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods that construct the indole ring.

    Introduction of the Dimethylaminoethyl Group: This step often involves alkylation reactions using dimethylamine and appropriate alkylating agents.

    Sulfonamide Formation: The final step involves the reaction of the indole derivative with methanesulfonyl chloride in the presence of a base to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Análisis De Reacciones Químicas

Types of Reactions

The compound N-Hydroxymethyl Sumatriptan can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group under strong oxidizing conditions.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or lithium aluminum hydride can be employed.

    Substitution: Alkyl halides or sulfonates can be used as electrophiles in substitution reactions.

Major Products

    Oxidation: Conversion of the hydroxymethyl group to a carboxyl group.

    Reduction: Formation of primary or secondary amines from the sulfonamide group.

    Substitution: Introduction of various alkyl or aryl groups at the dimethylamino position.

Mecanismo De Acción

The mechanism of action of N-Hydroxymethyl Sumatriptan would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The indole core might bind to specific sites on proteins, while the dimethylamino and sulfonamide groups could enhance binding affinity or selectivity.

Comparación Con Compuestos Similares

Similar Compounds

    (2-(Dimethylamino)ethyl methacrylate): Used in polymer chemistry for the synthesis of hydrogels and other materials.

    (2-(Dimethylamino)ethyl 3-cyclohexylpropanoate): Known for its applications in organic synthesis.

Uniqueness

The uniqueness of N-Hydroxymethyl Sumatriptan lies in its combination of functional groups and the indole core. This structure provides a unique set of chemical properties and potential biological activities that distinguish it from other similar compounds.

Actividad Biológica

N-Hydroxymethyl Sumatriptan is a derivative of Sumatriptan, a well-known medication used primarily for the acute treatment of migraines. This article explores the biological activity of N-Hydroxymethyl Sumatriptan, focusing on its pharmacological properties, mechanisms of action, and relevant clinical studies.

Overview of Sumatriptan

Sumatriptan is classified as a triptan, which are selective agonists for serotonin receptors, particularly 5-HT_1B and 5-HT_1D. These receptors play crucial roles in the modulation of vascular tone and neurotransmitter release, making triptans effective for migraine relief. The mechanism of action includes:

  • Vasoconstriction : Constriction of dilated cranial blood vessels.
  • Inhibition of Neuropeptide Release : Suppression of pro-inflammatory neuropeptides from trigeminal neurons.
  • Pain Signal Modulation : Reduction of pain signal transmission in the trigeminal dorsal horn .

N-Hydroxymethyl Sumatriptan retains the core pharmacological properties of Sumatriptan but may exhibit enhanced or modified biological activities due to structural changes. The hydroxymethyl group may influence:

  • Receptor Binding Affinity : Potentially altering interactions with serotonin receptors.
  • Metabolic Stability : Changes in how the compound is metabolized, potentially leading to improved efficacy or reduced side effects.

Antioxidant Properties

Research indicates that Sumatriptan has direct scavenging activity against free radicals such as superoxide and nitric oxide . This antioxidant property could also be present in its derivative, N-Hydroxymethyl Sumatriptan, suggesting additional therapeutic benefits beyond migraine relief.

Pharmacokinetics and Pharmacodynamics

ParameterSumatriptanN-Hydroxymethyl Sumatriptan (Hypothetical)
Bioavailability14.3% (oral)TBD
Half-life1.7 hours (oral)TBD
Volume of Distribution50 ± 8 LTBD
Protein Binding14%-21%TBD
MetabolismMonoamine oxidase ATBD

Note: TBD indicates that specific data for N-Hydroxymethyl Sumatriptan needs further research.

Propiedades

IUPAC Name

1-[3-[2-(dimethylamino)ethyl]-1-(hydroxymethyl)indol-5-yl]-N-methylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3S/c1-16-22(20,21)10-12-4-5-15-14(8-12)13(6-7-17(2)3)9-18(15)11-19/h4-5,8-9,16,19H,6-7,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLFXXOGYYGFSFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)CC1=CC2=C(C=C1)N(C=C2CCN(C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1797905-62-4
Record name 1797905-62-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Customer
Q & A

Q1: What is the significance of N-Hydroxymethyl Sumatriptan in the context of Sumatriptan drug manufacturing?

A1: N-Hydroxymethyl Sumatriptan is identified as Impurity C of Sumatriptan, a drug used to treat migraine headaches []. Understanding the formation and potential presence of this impurity during Sumatriptan synthesis is crucial for ensuring drug purity and quality control in the pharmaceutical industry.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.